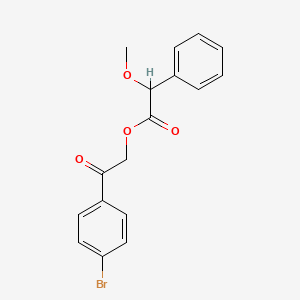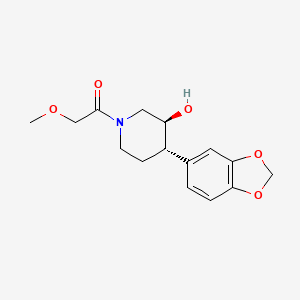![molecular formula C15H16FN3O3 B3916546 ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate](/img/structure/B3916546.png)
ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate
Descripción general
Descripción
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate is a synthetic compound that features a pyrazole ring substituted with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-fluorophenylhydrazine to form the pyrazole ringCommon reagents used in these reactions include pyridine and thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the oxobutanoate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Ethyl (4-fluorobenzoyl)acetate
- 1-Ethynyl-4-fluorobenzene
Uniqueness
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the oxobutanoate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-22-15(21)8-7-14(20)17-13-9-12(18-19-13)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNBOILVXPGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NNC(=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Ethoxyphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B3916464.png)

![2-amino-N-[(E)-(3-bromophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3916467.png)

![butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3916474.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]benzoate](/img/structure/B3916478.png)
![N'~3~-((E)-1-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3916481.png)

![N-{3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916490.png)

![11-TERT-BUTYL-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-3-YLUREA](/img/structure/B3916515.png)
amine](/img/structure/B3916525.png)
![8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B3916532.png)
![N-[3-(dimethylamino)propyl]-2,2-diphenylacetamide](/img/structure/B3916543.png)
